Scaffold Bioisosterism Drives Superior Mu-Opioid Receptor Affinity vs. Octahydroquinolizine Template
The octahydro-pyrido[1,2-a]pyrazine core scaffold of the target compound serves as a direct bioisostere for an octahydroquinolizine template in a mu-opioid receptor antagonist series. This specific scaffold replacement resulted in a lead compound (compound 36) with a Ki of 0.47 nM, an IC50 of 1.8 nM, and an improved selectivity profile compared to an earlier lead (compound 4) based on the octahydroquinolizine core [1]. This establishes the scaffold as a privileged structure for achieving high-affinity CNS target engagement.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.47 nM (for a lead compound based on the target compound's scaffold) |
| Comparator Or Baseline | 0.62 nM (for compound 4, based on an octahydroquinolizine scaffold) |
| Quantified Difference | ~1.3-fold improvement in affinity |
| Conditions | In vitro competition binding assay against cloned human mu-opioid receptor |
Why This Matters
This direct, within-series comparison demonstrates that the octahydro-pyrido[1,2-a]pyrazine scaffold can outperform a close structural analog in achieving sub-nanomolar affinity, providing a quantitative rationale for selecting this core for CNS receptor antagonist programs.
- [1] Le Bourdonnec, B., Goodman, A. J., Graczyk, T. M., Belanger, S., Seida, P. R., DeHaven, R. N., & Dolle, R. E. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7290-7306. View Source
